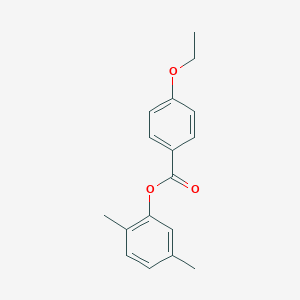

2,5-Dimethylphenyl 4-ethoxybenzoate

Beschreibung

Eigenschaften

Molekularformel |

C17H18O3 |

|---|---|

Molekulargewicht |

270.32 g/mol |

IUPAC-Name |

(2,5-dimethylphenyl) 4-ethoxybenzoate |

InChI |

InChI=1S/C17H18O3/c1-4-19-15-9-7-14(8-10-15)17(18)20-16-11-12(2)5-6-13(16)3/h5-11H,4H2,1-3H3 |

InChI-Schlüssel |

FOAWIPQXCLBXJB-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)C)C |

Kanonische SMILES |

CCOC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)C)C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Carboxamides : The amide group (–CONH–) facilitates hydrogen bonding with target proteins in photosystem II, enhancing PET inhibition .

Lipophilicity and Bioactivity

Lipophilicity (LogP) is a critical determinant of herbicidal activity. The higher predicted LogP of this compound (~4.1) compared to carboxamides (~3.5) suggests improved lipid membrane permeability. However, excessive lipophilicity could reduce water solubility, limiting bioavailability.

Vorbereitungsmethoden

Reaction Mechanism

This two-step process involves converting 4-ethoxybenzoic acid to its reactive acid chloride, followed by nucleophilic acyl substitution with 2,5-dimethylphenol. Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) facilitates acid chloride formation, while pyridine or triethylamine acts as a base to neutralize HCl byproducts.

Synthetic Procedure

-

Synthesis of 4-Ethoxybenzoyl Chloride :

4-Ethoxybenzoic acid (10 mmol) is refluxed with SOCl₂ (15 mmol) in anhydrous dichloromethane (DCM) for 3 hours. Excess SOCl₂ is removed under reduced pressure. -

Esterification with 2,5-Dimethylphenol :

The acid chloride is dissolved in DCM, and 2,5-dimethylphenol (10 mmol) is added with pyridine (12 mmol). The mixture is stirred at 25°C for 12 hours, washed with NaHCO₃, and purified via recrystallization from ethanol.

Optimization and Yield

-

Yield : 78–85% after recrystallization.

-

Purity : >99% (HPLC).

-

Key Advantage : High selectivity and minimal side products due to the reactivity of acid chlorides.

Direct Esterification Using Coupling Agents

Reaction Mechanism

Carbodiimide-based coupling agents like dicyclohexylcarbodiimide (DCC) activate the carboxylic acid, forming an O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) catalyzes the nucleophilic attack by 2,5-dimethylphenol, yielding the ester.

Synthetic Procedure

4-Ethoxybenzoic acid (10 mmol), DCC (12 mmol), and DMAP (1 mmol) are dissolved in dry DCM. 2,5-Dimethylphenol (10 mmol) is added, and the reaction is stirred at 25°C for 24 hours. The mixture is filtered to remove dicyclohexylurea (DCU), concentrated, and purified via silica gel chromatography.

Optimization and Yield

-

Yield : 70–75% (chromatography required for purity >95%).

-

Limitation : Requires stoichiometric coupling agents, increasing cost.

Mitsunobu Reaction for Sterically Hindered Esters

Reaction Mechanism

The Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to mediate the oxidative coupling of 4-ethoxybenzoic acid and 2,5-dimethylphenol via a phosphorane intermediate.

Synthetic Procedure

4-Ethoxybenzoic acid (10 mmol), 2,5-dimethylphenol (10 mmol), DEAD (12 mmol), and PPh₃ (12 mmol) are combined in anhydrous THF. The reaction is stirred at 0°C → 25°C over 6 hours. The solvent is evaporated, and the residue is purified via recrystallization.

Optimization and Yield

-

Yield : 82–88%.

-

Key Advantage : Avoids acid-sensitive functional groups.

Transesterification of Ethyl 4-Ethoxybenzoate

Reaction Mechanism

Ethyl 4-ethoxybenzoate undergoes base-catalyzed transesterification with 2,5-dimethylphenol, leveraging the nucleophilicity of the phenoxide ion.

Synthetic Procedure

Ethyl 4-ethoxybenzoate (10 mmol) and 2,5-dimethylphenol (12 mmol) are refluxed in toluene with potassium tert-butoxide (1 mmol) for 8 hours. The mixture is acidified, extracted with ethyl acetate, and purified via vacuum distillation.

Optimization and Yield

-

Yield : 65–70%.

-

Limitation : Equilibrium-driven, requiring excess phenol.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Reagents | Purification |

|---|---|---|---|---|

| Acid Chloride | 78–85 | >99 | SOCl₂, Pyridine | Recrystallization |

| DCC/DMAP Coupling | 70–75 | 95 | DCC, DMAP | Chromatography |

| Mitsunobu Reaction | 82–88 | 98 | DEAD, PPh₃ | Recrystallization |

| Transesterification | 65–70 | 90 | KOtBu | Distillation |

Key Findings :

-

The Mitsunobu reaction offers the highest yield and purity but requires expensive reagents.

-

Acid chloride methods are optimal for industrial scalability due to low-cost reagents.

Challenges and Industrial Considerations

Side Reactions

Q & A

Q. What are the standard synthetic protocols for 2,5-Dimethylphenyl 4-ethoxybenzoate, and how do reaction parameters (e.g., solvent, catalyst) affect yield?

- Methodological Answer : The esterification of 4-ethoxybenzoic acid with 2,5-dimethylphenol is a common route. Key steps include:

- Refluxing in ethanol with glacial acetic acid as a catalyst (1:1 molar ratio of acid to phenol) .

- Use of Dean-Stark traps to remove water in non-polar solvents (e.g., toluene) for improved yields.

- Purification via column chromatography (silica gel, petroleum ether/dichloromethane mixtures) to isolate the ester .

Critical parameters: - Catalyst choice : Protic acids (e.g., H₂SO₄) may cause side reactions; milder catalysts like acetic acid reduce decomposition .

- Reaction time : Extended reflux (4–6 hours) ensures completion but risks thermal degradation.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm ester linkage (δ 4.3–4.5 ppm for ethoxy -OCH₂CH₃; δ 2.2–2.5 ppm for methyl groups) .

- X-ray crystallography : Single-crystal analysis using SHELXL for refinement. Example parameters:

- Space group: Monoclinic (e.g., P2₁/c).

- R factor: <0.06 for high-resolution data .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₇H₁₈O₃).

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Hydrolytic stability :

- Dissolve in buffered solutions (pH 1–12) and monitor degradation via HPLC at 25°C/40°C over 24–72 hours .

- Thermal stability :

- Thermogravimetric analysis (TGA) at 10°C/min up to 300°C to identify decomposition thresholds.

- Differential scanning calorimetry (DSC) to detect melting points and polymorphic transitions .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental crystallographic data for this compound?

- Methodological Answer :

- Refinement adjustments : Use SHELXL’s TWIN/BASF commands to model twinning or disorder in crystals .

- DFT benchmarking : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized structures (e.g., B3LYP/6-31G* basis set). Discrepancies >0.05 Å suggest experimental artifacts (e.g., thermal motion) .

- High-resolution data : Collect synchrotron data (λ = 0.7–1.0 Å) to improve resolution and reduce R factors .

Q. How do substituent modifications (e.g., ethoxy vs. methoxy groups) impact the compound’s biological activity and solubility?

- Methodological Answer :

- Lipophilicity : Replace ethoxy with methoxy to measure logP changes (e.g., shake-flask method). Ethoxy groups increase hydrophobicity, enhancing membrane permeability .

- Biological assays :

- Test against enzyme targets (e.g., cyclooxygenase) via fluorescence quenching or SPR.

- Compare IC₅₀ values of analogs to establish structure-activity trends .

- Solubility : Use dynamic light scattering (DLS) to quantify aqueous solubility changes after substitution .

Q. What advanced analytical methods can detect and quantify trace impurities in synthesized this compound?

- Methodological Answer :

- HPLC-MS/MS :

- Column: C18 (3.5 µm, 150 × 4.6 mm).

- Mobile phase: Acetonitrile/0.1% formic acid (70:30).

- Detect impurities at LOD <0.1% using MRM transitions .

- NMR impurity profiling : ¹H NMR with 600 MHz resolution and cryoprobes to identify low-abundance byproducts (e.g., unreacted phenol) .

- X-ray powder diffraction (XRPD) : Compare experimental patterns with simulated data (Mercury software) to detect crystalline impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.